Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
CAS No.: 106004-06-2
Cat. No.: VC2455122
Molecular Formula: C12H19ClO4
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106004-06-2 |
|---|---|
| Molecular Formula | C12H19ClO4 |
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | ONBAUDQPYATDMN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC(CC1)(CCCl)C(=O)OC |
| Canonical SMILES | COC(=O)C1CCC(CC1)(CCCl)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Structure
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a derivative of cyclohexane-1,4-dicarboxylic acid, where one hydrogen atom is replaced by a 2-chloroethyl group, and both carboxylic acid groups are esterified with methanol. The compound features a cyclohexane ring as its core structure, with two methyl ester groups (-COOCH3) at positions 1 and 4, and a 2-chloroethyl group (-CH2CH2Cl) attached to position 1.
Physical and Chemical Properties
The compound possesses several distinctive physical and chemical properties that determine its behavior in various applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClO4 |
| Molecular Weight | 262.73 g/mol |
| CAS Registry Number | 106004-06-2 |
Standard Chemical Identifiers
For precise identification and database referencing, this compound is associated with multiple standardized chemical identifiers, as presented in Table 2.
Table 2: Standard Chemical Identifiers for Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 |
| Standard InChIKey | ONBAUDQPYATDMN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC(CC1)(CCCl)C(=O)OC |
| PubChem Compound ID | 13633965 |
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the esterification of 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid with methanol. This process transforms the carboxylic acid groups into methyl esters while preserving the core structure and the chloroethyl substituent.
Reaction Mechanisms
The esterification reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the hydroxyl group of the carboxylic acid is replaced by a methoxy group. This reaction typically requires acidic catalysis or prior activation of the carboxylic acid groups to facilitate the transformation.
Applications and Research Significance
Role in Organic Synthesis
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate serves as an important intermediate in the synthesis of more complex molecules. The presence of two methyl ester groups and a chloroethyl substituent provides multiple reactive sites for further chemical transformations:
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The methyl ester groups can undergo hydrolysis, transesterification, amidation, or reduction reactions
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The chloroethyl group represents a potential site for nucleophilic substitution reactions
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The quaternary carbon at position 1 offers structural rigidity while maintaining functional diversity
Pharmaceutical Applications
This compound has significant potential applications in pharmaceutical development. The cyclohexane dicarboxylate scaffold appears in various biologically active compounds, suggesting relevance to drug discovery and development processes. The chloroethyl group can also serve as a synthetic handle for introducing additional functionality in medicinal chemistry applications.
Materials Science Applications
In materials science, compounds with similar structural features have been utilized in polymer chemistry and the development of specialty materials. The diester functionality can participate in polymerization reactions, while the chloroethyl group provides opportunities for cross-linking or further modification.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate exist with varying functional group arrangements and substitution patterns. Table 5 presents a comparison of selected analogues.
Table 5: Comparison of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate with Structural Analogues
Structure-Function Relationships
The structural variations among these analogues confer different chemical reactivity patterns and potential applications:
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The presence of a chloroethyl group in Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate provides a reactive site for nucleophilic substitution reactions
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The unsaturated bond in Dimethyl 4-cyclohexene-1,2-dicarboxylate offers potential for addition reactions
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The stereochemistry (cis configuration) in cis-Dimethyl cyclohexane-1,4-dicarboxylate affects molecular geometry and potentially influences reactivity patterns
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